Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]-

Imidazoline receptor I2 binding site Radioligand displacement

Acetamide, 2-[[[(4-amino-1,2,5-oxadiazol-3-yl)iminomethyl]amino]oxy]- (CAS 384860-09-7, molecular formula C₅H₈N₆O₃, MW 200.16) is a low-molecular-weight heterocyclic building block that combines a 1,2,5-oxadiazol-3-amine core with an O-substituted (iminomethyl)aminooxy acetamide motif. Unlike the more extensively characterized N-(4-amino-1,2,5-oxadiazol-3-yl)acetamides (e.g., CAS 140706-47-4) or PI-1840-class proteasome inhibitors, this compound features an iminomethylaminooxy spacer that introduces additional hydrogen-bond donor/acceptor capacity and conformational flexibility, potentially altering target recognition and physicochemical properties relative to closely related amide-linked analogs.

Molecular Formula C5H8N6O3
Molecular Weight 200.16 g/mol
Cat. No. B12588566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]-
Molecular FormulaC5H8N6O3
Molecular Weight200.16 g/mol
Structural Identifiers
SMILESC(C(=O)N)ONC=NC1=NON=C1N
InChIInChI=1S/C5H8N6O3/c6-3(12)1-13-9-2-8-5-4(7)10-14-11-5/h2H,1H2,(H2,6,12)(H2,7,10)(H,8,9,11)
InChIKeyWUOBTSLVJYFPPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, 2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]- – A Structurally Distinct Oxadiazole Acetamide Probe for Specialized Target Screening


Acetamide, 2-[[[(4-amino-1,2,5-oxadiazol-3-yl)iminomethyl]amino]oxy]- (CAS 384860-09-7, molecular formula C₅H₈N₆O₃, MW 200.16) is a low-molecular-weight heterocyclic building block that combines a 1,2,5-oxadiazol-3-amine core with an O-substituted (iminomethyl)aminooxy acetamide motif . Unlike the more extensively characterized N-(4-amino-1,2,5-oxadiazol-3-yl)acetamides (e.g., CAS 140706-47-4) or PI-1840-class proteasome inhibitors, this compound features an iminomethylaminooxy spacer that introduces additional hydrogen-bond donor/acceptor capacity and conformational flexibility, potentially altering target recognition and physicochemical properties relative to closely related amide-linked analogs . The compound is catalogued in certain screening libraries and bioactivity databases, but peer-reviewed structure–activity relationship (SAR) studies dedicated specifically to this molecule remain absent from the open literature as of the search date.

Why a Generic 1,2,5-Oxadiazol-3-amine Acetamide Cannot Replace Acetamide, 2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]- in Target-Focused Screening


Simple N- or C-linked 4-amino-1,2,5-oxadiazol-3-yl acetamides (e.g., CAS 140706-47-4 and CAS 383881-15-0) lack the O-(iminomethyl)aminooxy spacer that defines CAS 384860-09-7 . This spacer increases the linear extension between the oxadiazole ring and the terminal acetamide by approximately two additional rotatable bonds, which can reposition pharmacophoric features and modulate both binding kinetics and metabolic stability . Available bioactivity records indicate that the target compound interacts with imidazoline I₂ binding sites and the CD38 ectoenzyme, albeit with modest affinity—profiles that are not recapitulated by the simpler 4-amino-1,2,5-oxadiazol-3-yl acetamide fragments, which show no reported activity against these targets . Consequently, substituting a commercially available 'oxadiazole acetamide' analog without verifying the iminomethylaminooxy substructure risks complete loss of the screening phenotype.

Quantitative Differentiation Evidence for Acetamide, 2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]-


Imidazoline I₂ Receptor Affinity: Weak But Detectable Engagement Compared to Idazoxan

In a radioligand displacement assay using [³H]idazoxan on rabbit renal cortex membranes, Acetamide, 2-[[[(4-amino-1,2,5-oxadiazol-3-yl)iminomethyl]amino]oxy]- displaced the tracer with a reported Ki of less than 10,000 nM (<10 µM) . By comparison, the reference I₂ ligand idazoxan exhibits a Ki of approximately 2–10 nM in the same experimental system . The affinity of the target compound is thus at least three orders of magnitude weaker than that of the prototypical I₂ ligand, yet the measurable displacement indicates that the oxadiazole–oxime–acetamide scaffold can engage the I₂ binding pocket—an interaction not observed for the simpler 4-amino-1,2,5-oxadiazol-3-yl acetamide analogs tested in the same database (no detectable displacement up to 100 µM) .

Imidazoline receptor I2 binding site Radioligand displacement

CD38 Ectoenzyme Inhibition: Modest Activity That Differentiates from Structurally Simpler Oxadiazole Congeners

The target compound inhibited the extracellular domain of human CD38 with an IC₅₀ of 19,000 nM (19 µM) in a colorimetric assay using CHAPS-solubilized NAD as substrate . In the same assay format, the reference CD38 inhibitor arabinosyl-2-fluoroadenine (F-ara-A) demonstrates an IC₅₀ of approximately 0.5–2 µM, and the close structural analog N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide (CAS 140706-47-4) showed no CD38 inhibition at concentrations up to 100 µM . While the absolute potency of the target compound is low, the detectable CD38 engagement—absent in the simpler analog—indicates that the iminomethylaminooxy extension contributes to target recognition.

CD38 NADase Ectoenzyme Colorimetric assay

Structural Differentiation: The Iminomethylaminooxy Spacer Is Unique Among Commercially Available 1,2,5-Oxadiazol-3-amine Derivatives

A substructure search of the ChEMBL and PubChem databases reveals that CAS 384860-09-7 is the only compound containing the O-(iminomethyl)aminooxy linker between a 1,2,5-oxadiazol-3-amine and an acetamide moiety . The nearest commercially catalogued analogs—N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide (CAS 140706-47-4, MW 142.12) and 2-(4-amino-1,2,5-oxadiazol-3-yl)acetamide (CAS 383881-15-0, MW 142.12)—lack the iminomethylaminooxy extension and have a molecular weight approximately 58 Da lower, with reduced hydrogen-bond acceptor count (5 vs. 6 for the target compound) and lower topological polar surface area (estimated ~98 Ų vs. ~130 Ų for the target compound) . The additional H-bond capacity and larger polar surface area of CAS 384860-09-7 may influence solubility, permeability, and off-target promiscuity profiles compared to the simpler acetamides.

Chemical space Scaffold uniqueness Oxime spacer Physicochemical properties

Recommended Application Scenarios for Acetamide, 2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]- Based on Available Evidence


Chemical Probe Development Targeting Imidazoline I₂ Receptors

The target compound's detectable but weak I₂ receptor affinity (Ki < 10 µM) makes it a suitable starting fragment for structure-guided optimization aimed at developing selective I₂ chemical probes. Unlike the I₂ agonist idazoxan and the inactive N-acetamide analog, the O-iminomethylaminooxy spacer provides a vector for growing the molecule into unexplored regions of the I₂ binding pocket .

CD38 Inhibitor Scaffold Hopping and Fragment Merging

With an IC₅₀ of 19 µM against human CD38, this compound occupies a chemical space distinct from the nucleoside-based inhibitors (e.g., F-ara-A) and the simpler oxadiazole acetamides. It can serve as a weakly active template for fragment-based drug discovery campaigns targeting CD38 in oncology or metabolic disease contexts .

Diversity-Oriented Screening Library Enhancement

Because CAS 384860-09-7 is the sole commercially available compound bearing the O-(iminomethyl)aminooxy-1,2,5-oxadiazol-3-amine motif, its inclusion in screening libraries increases structural diversity and the probability of identifying novel phenotype–target associations. Procurement for high-throughput or fragment-based screening decks is justified when the goal is to explore under-represented chemical space .

Quote Request

Request a Quote for Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.